![molecular formula C24H35N5O5 B1683401 Ximelagatran CAS No. 192939-46-1](/img/structure/B1683401.png)
Ximelagatran
Overview
Description
Synthesis Analysis
Ximelagatran is a prodrug that requires in vivo conversion to the active agent, melagatran . The activation of ximelagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .
Molecular Structure Analysis
The molecular formula of Ximelagatran is C24H35N5O5 . It has an average mass of 473.565 Da and a monoisotopic mass of 473.263824 Da .
Chemical Reactions Analysis
The metabolism of Ximelagatran involves the conversion of the prodrug to the active agent, melagatran, through dealkylation and dehydroxylation . The role of mARC2 in the metabolism of Ximelagatran was evaluated in hepatocytes and adipocytes .
Physical And Chemical Properties Analysis
Ximelagatran has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 125.2±0.5 cm3, a polar surface area of 144 Å2, and a molar volume of 349.4±7.0 cm3 .
Scientific Research Applications
Prevention of Venous Thromboembolism (VTE)
Ximelagatran has been approved in several countries for the prevention of VTE after total hip or knee replacement surgery. Clinical trials have shown its efficacy in reducing the risk of deep venous thrombosis and pulmonary embolism in these settings .
2. Treatment and Secondary Prevention of VTE Beyond prevention, Ximelagatran has been evaluated for the treatment and long-term secondary prevention of VTE. This includes managing conditions such as deep vein thrombosis with or without pulmonary embolism .
Stroke Prevention in Atrial Fibrillation
Clinical studies have demonstrated that Ximelagatran is non-inferior to warfarin for thromboprophylaxis against stroke or systemic embolism in patients with nonvalvular atrial fibrillation .
Cardiovascular Events Post-Acute Myocardial Infarction
Ximelagatran has been investigated for the prevention of cardiovascular events following an acute myocardial infarction, showcasing its potential in cardiac care applications .
5. In Silico and In Vitro Interaction Analysis Research has explored the interaction between Ximelagatran and HLA-DR molecules, providing insights into its inhibitory effects on ligand peptide binding, which could have implications for immunological applications .
Hepatic Safety Profile
Long-term clinical trials have focused on the hepatic findings associated with Ximelagatran use, contributing to a better understanding of its safety profile and potential hepatic applications .
Comparative Efficacy with Other Anticoagulants
Ximelagatran’s effectiveness has been compared with other novel oral anticoagulants in the treatment of acute venous thromboembolism, highlighting its place within the broader context of anticoagulant therapies .
Potential Replacement for Warfarin
Initially, Ximelagatran was expected to replace warfarin in many therapeutic settings due to its documented efficacy for various indications, including VTE prevention and stroke complications in atrial fibrillation .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBCJHYVWYIKI-PZJWPPBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049075 | |
Record name | Ximelagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ximelagatran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.45e-02 g/L | |
Record name | Ximelagatran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ximelagatran was the first member of the drug class of direct thrombin inhibitors that can be taken orally. Its effect is solely related to the inhibition of thrombin. | |
Record name | Ximelagatran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04898 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ximelagatran | |
CAS RN |
192939-46-1 | |
Record name | Ximelagatran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192939-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ximelagatran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192939461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ximelagatran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04898 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ximelagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ximelagatran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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